

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B1272642

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CAS Number: 56518-42-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-3,5-dimethoxybenzoic acid**, a versatile halogenated aromatic compound. It serves as a crucial intermediate and building block in various fields, including medicinal chemistry, organic synthesis, and materials science. This guide collates its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, offering a valuable resource for professionals in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in research and synthesis. The data for **4-Bromo-3,5-dimethoxybenzoic acid** are summarized below.

Physicochemical Properties

A compilation of key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	56518-42-4	[1]
Molecular Formula	C ₉ H ₉ BrO ₄	[1]
Molecular Weight	261.07 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	248-258 °C	[1][2]
Boiling Point	371.2 ± 42.0 °C at 760 mmHg (Predicted)	[2]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	[2]
Purity	≥ 97-99% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. While a complete public dataset is not available, typical expected values based on its structure and data from analogous compounds are summarized in Table 2.

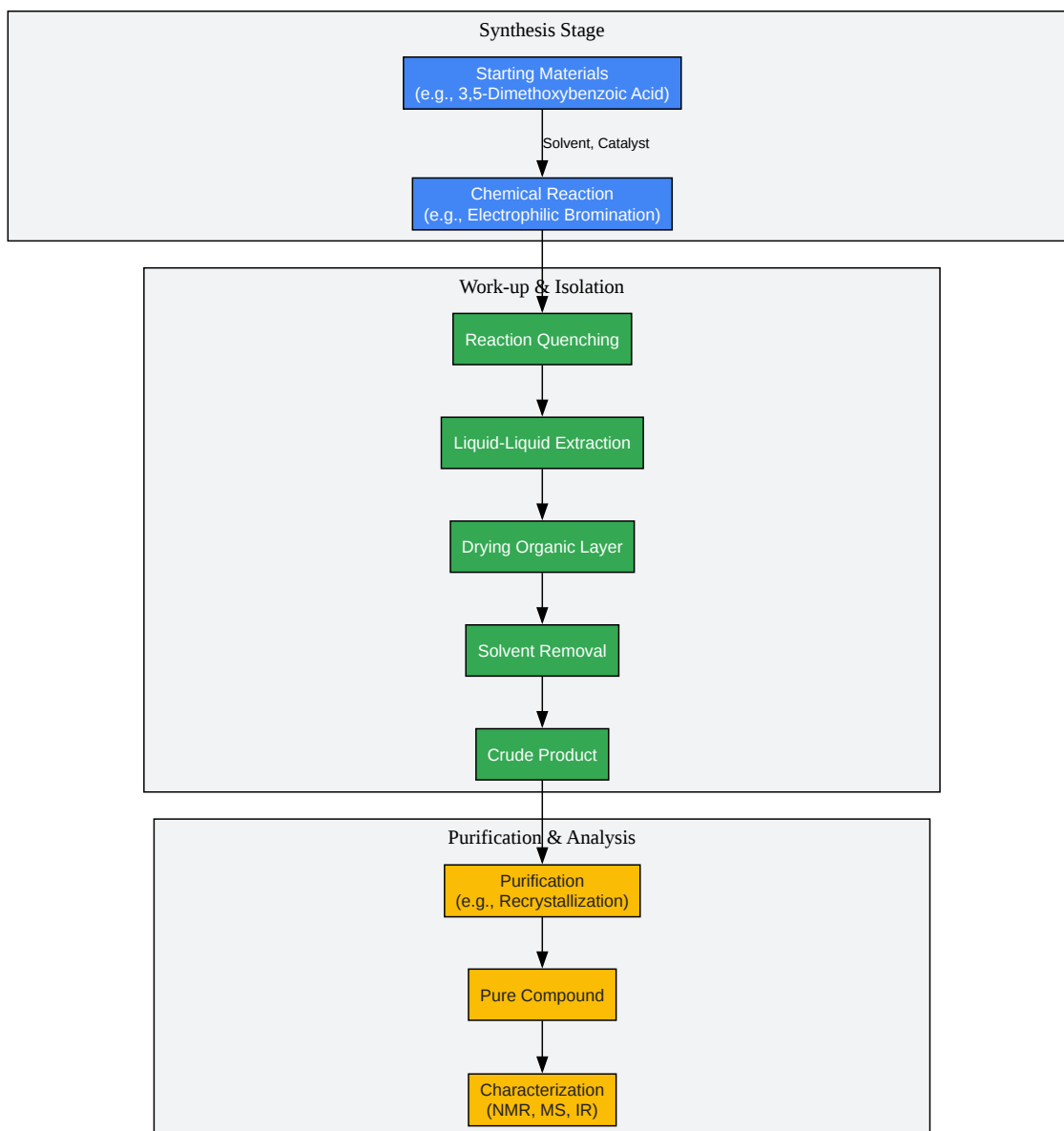
Spectroscopy	Expected Chemical Shifts / Bands	Source(s)
^1H NMR	Aromatic Protons (singlet, ~ 7.3 ppm), Methoxy Protons (singlet, ~ 3.9 ppm), Carboxylic Acid Proton (broad singlet, >12 ppm)	Inferred
^{13}C NMR	Carboxylic Acid Carbon (~ 165 - 170 ppm), Aromatic C-O (~ 155 ppm), Aromatic C-Br (~ 110 ppm), Aromatic C-H (~ 115 ppm), Aromatic C-COOH (~ 125 ppm), Methoxy Carbon (~ 56 ppm)	[3][4]
IR Spectroscopy	O-H stretch (broad, ~ 2500 - 3300 cm^{-1}), C=O stretch ($\sim 1700\text{ cm}^{-1}$), Aromatic C=C stretch ($\sim 1600, 1500\text{ cm}^{-1}$), C-O stretch (~ 1200 - 1300 cm^{-1}), C-Br stretch (~ 550 - 650 cm^{-1})	[5]
Mass Spectrometry	Molecular ion peak $[\text{M}]^+$ at m/z 260/262 (characteristic bromine isotope pattern)	[6]

Synthesis and Purification

4-Bromo-3,5-dimethoxybenzoic acid serves as a key synthetic intermediate. Its preparation and purification are critical steps for its use in further chemical transformations.

Synthetic Workflow

The general workflow for the synthesis and isolation of a target compound like **4-Bromo-3,5-dimethoxybenzoic acid** involves several key stages, from the initial reaction to the final characterization of the pure substance.



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Caption: A generalized workflow for chemical synthesis and purification.

Experimental Protocol: Synthesis

While a direct, published synthesis for **4-Bromo-3,5-dimethoxybenzoic acid** is not readily available in the provided results, a representative protocol for the bromination of a similar aromatic acid is detailed below. This protocol is adapted from the synthesis of 3,5-Dibromo-4-methoxybenzoic acid and illustrates a common method for electrophilic aromatic bromination. [\[5\]](#)[\[7\]](#)

Reaction: Electrophilic Bromination of 3,5-Dimethoxybenzoic Acid (Hypothetical)

Materials:

- 3,5-Dimethoxybenzoic acid
- Liquid Bromine (Br_2)
- Glacial Acetic Acid
- Anhydrous Iron(III) Bromide (FeBr_3 , catalyst)
- Ice-cold water
- Sodium bisulfite solution

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
- Add a catalytic amount of anhydrous iron(III) bromide (FeBr_3).
- From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.
- After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2-4 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water to precipitate the crude product.

- Quench any unreacted bromine by adding sodium bisulfite solution until the reddish-brown color disappears.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

Experimental Protocol: Purification

The crude product obtained from the synthesis can be purified by recrystallization to obtain a high-purity crystalline solid.

Procedure:

- Transfer the crude **4-Bromo-3,5-dimethoxybenzoic acid** into an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water mixture) to just dissolve the solid.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before being hot-filtered to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Applications in Research and Development

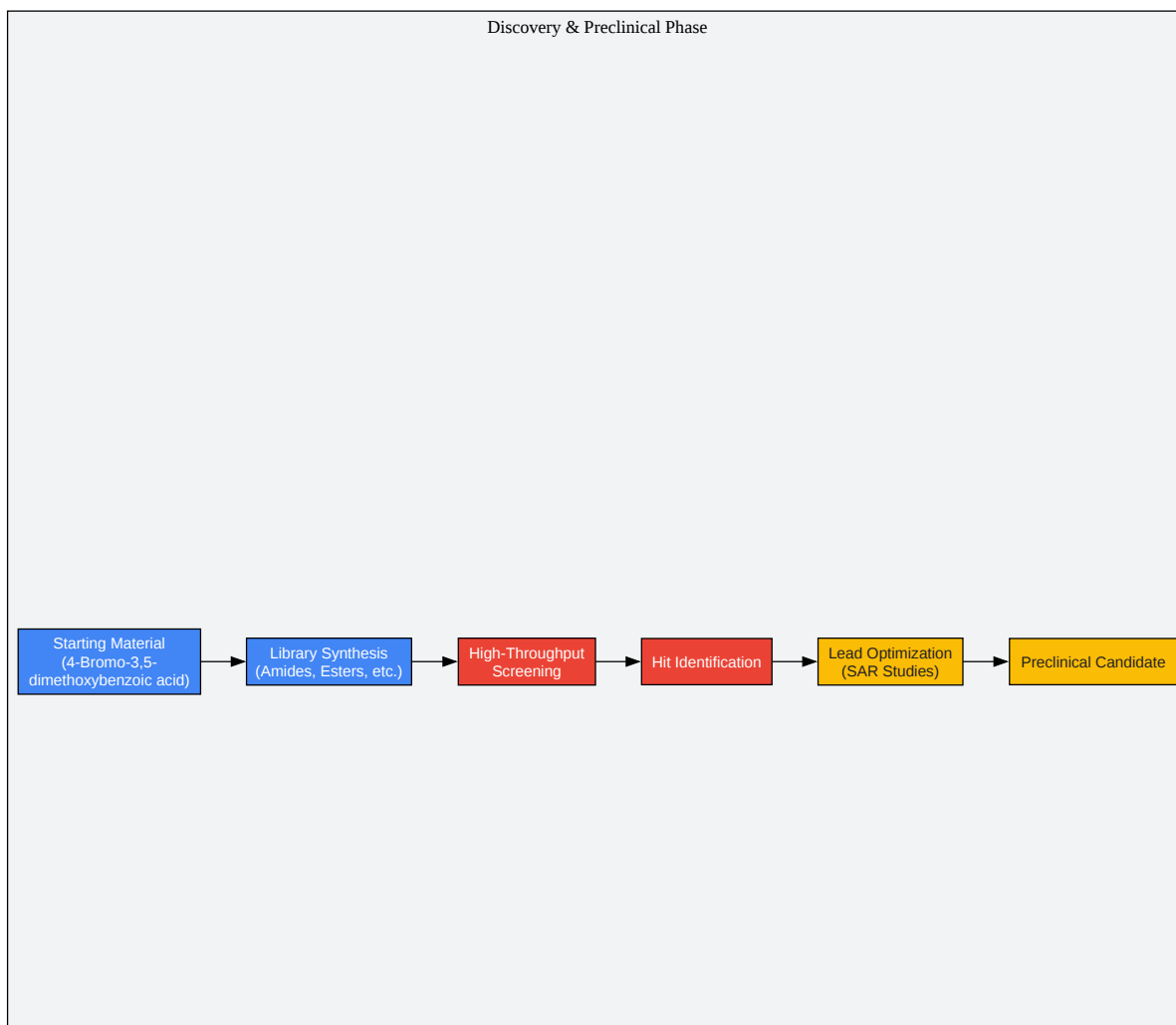
4-Bromo-3,5-dimethoxybenzoic acid is a valuable building block in several areas of chemical and pharmaceutical research.^[1] Its functional groups—the carboxylic acid, the bromine atom, and the methoxy groups—offer multiple sites for chemical modification.

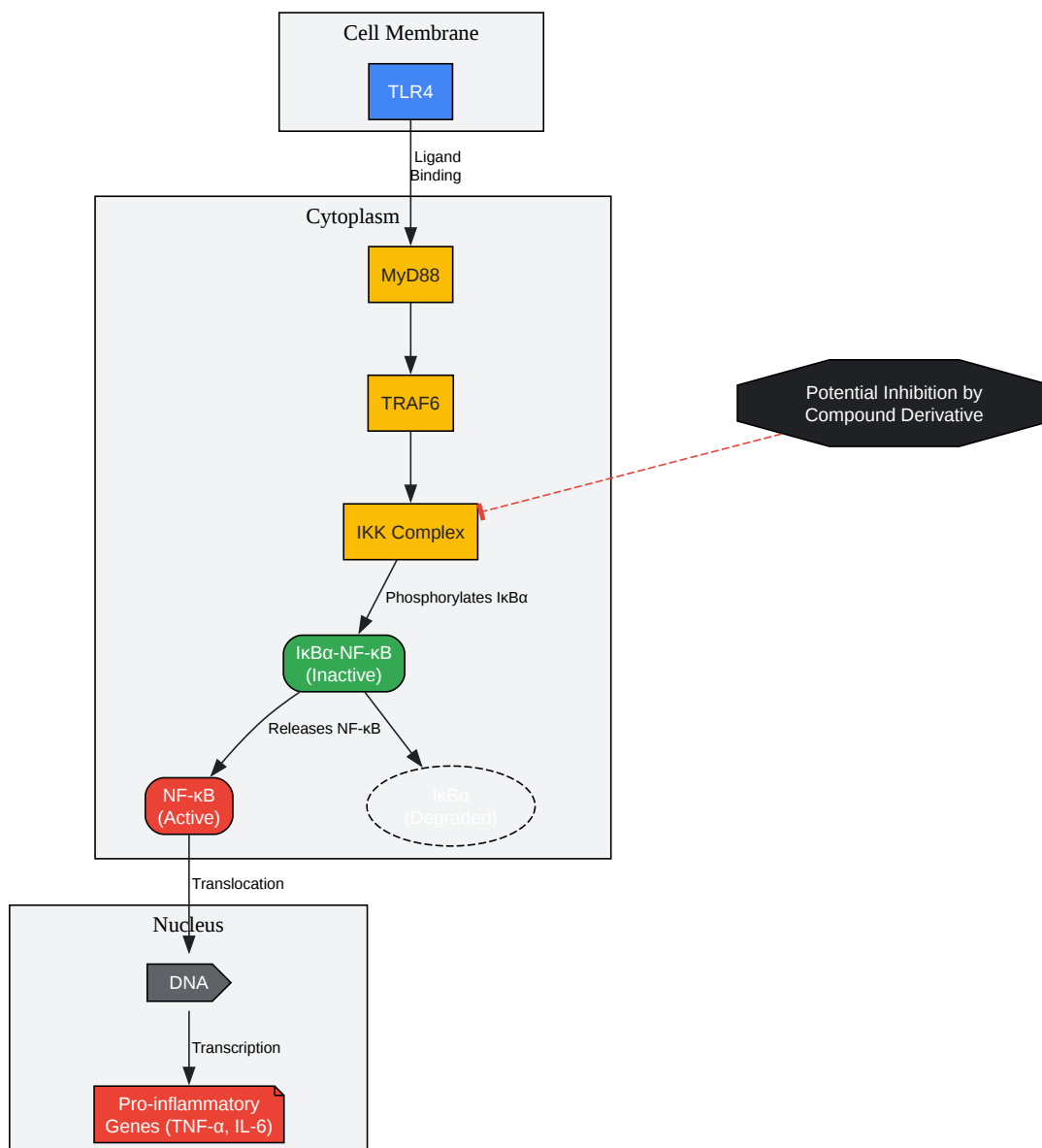
- **Pharmaceutical Synthesis:** It serves as a key intermediate in the creation of more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.^[1] The benzoic acid scaffold is a common feature in many bioactive compounds.

- **Organic Synthesis:** The compound is widely used as a precursor in organic chemistry. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.^[1]
- **Materials Science:** It has applications in the synthesis of dyes and pigments, where its rigid aromatic structure can contribute to color and stability.^[1]
- **Agrochemicals:** Like many substituted aromatic acids, it can be used as a starting point for the development of new herbicides and pesticides.^[1]

Role in Drug Discovery

The compound is an excellent starting point for a drug discovery program. A typical workflow involves synthesizing a library of derivatives and screening them for biological activity.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272642#4-bromo-3-5-dimethoxybenzoic-acid-cas-number-56518-42-4]

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